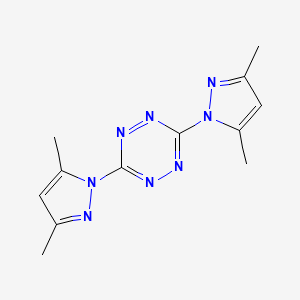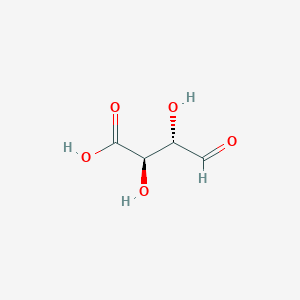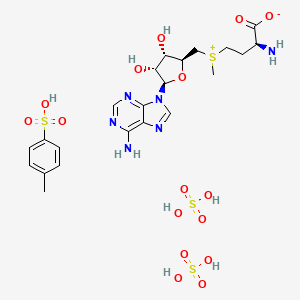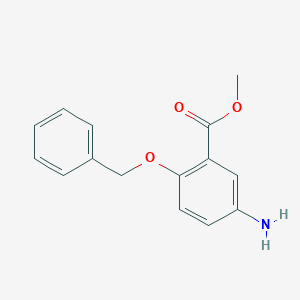
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, or NBDFC, is a novel compound that has been developed for use in the synthesis of various pharmaceuticals. This compound is a derivative of the nucleoside cytidine and is formed by the addition of a benzoyl group and a difluorocytidine moiety to the 3'-position of the cytidine ring. NBDFC is a promising compound due to its unique structure and its potential applications in the synthesis of therapeutic agents.
Aplicaciones Científicas De Investigación
Intermediate in Drug Synthesis
“N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate” is used as an intermediate in the synthesis of Gemcitabine metabolites . Gemcitabine is a chemotherapy medication used to treat several types of cancer. This compound plays a crucial role in the production of this important drug.
Nucleoside Research
This compound falls under the category of 2’-Deoxynucleosides . Deoxynucleosides are used in research and development of new drugs, especially antiviral and anticancer agents. They are also essential components of nucleic acids (DNA and RNA).
Molecular Biology Studies
The compound’s molecular formula is C23H19F2N3O6 . It can be used in molecular biology studies, particularly those focusing on the structure and function of nucleic acids and proteins.
Quality Control and Proficiency Testing
This compound is available as a high-quality reference material . It can be used in quality control laboratories for proficiency testing, method validation, and system suitability testing.
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate involves the protection of the 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine, followed by benzoylation of the N4-amino group and benzoation of the 3'-hydroxyl group. The final step involves deprotection of the 2'- and 3'-hydroxyl groups to obtain the target compound.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Benzoyl chloride", "Triethylamine", "Benzoic anhydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine using acetic anhydride and triethylamine in dimethylformamide to obtain 2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 2: Benzoylation of the N4-amino group of 2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoyl chloride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 3: Benzoation of the 3'-hydroxyl group of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoic anhydride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate", "Step 4: Deprotection of 2'- and 3'-hydroxyl groups of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate using methanol and sodium bicarbonate in acetic acid to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate" ] } | |
Número CAS |
1020657-43-5 |
Fórmula molecular |
C₂₃H₁₉F₂N₃O₆ |
Peso molecular |
471.41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



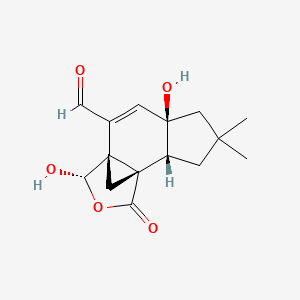
![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

